molecular formula C5H4ClFS B14025755 2-(Chloromethyl)-4-fluorothiophene

2-(Chloromethyl)-4-fluorothiophene

Cat. No.: B14025755
M. Wt: 150.60 g/mol
InChI Key: FZDNULGWMCAXIW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-fluorothiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. The presence of both chlorine and fluorine atoms in the 2- and 4- positions, respectively, makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-fluorothiophene typically involves the halogenation of thiophene derivatives. One common method includes the reaction of 2-methylthiophene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Thiophene derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-fluorothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluorothiophene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-methoxythiophene
  • 2-(Chloromethyl)-5-fluorothiophene
  • 2-(Bromomethyl)-4-fluorothiophene

Uniqueness

2-(Chloromethyl)-4-fluorothiophene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C5H4ClFS

Molecular Weight

150.60 g/mol

IUPAC Name

2-(chloromethyl)-4-fluorothiophene

InChI

InChI=1S/C5H4ClFS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2

InChI Key

FZDNULGWMCAXIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1F)CCl

Origin of Product

United States

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